molecular formula C16H36N6O4S B14484398 2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid CAS No. 63994-11-6

2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid

Cat. No.: B14484398
CAS No.: 63994-11-6
M. Wt: 408.6 g/mol
InChI Key: XYVASAYRHDAJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide involves the reaction of appropriate amines with diazonium salts. The reaction typically occurs under acidic conditions to stabilize the diazonium intermediate. The general synthetic route can be summarized as follows:

    Formation of Diazonium Salt: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another amine to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Strict Temperature and pH Control: To optimize reaction conditions and prevent side reactions.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution Reagents: Including halogens and other electrophiles.

Major Products Formed

    Oxidation Products: Include nitroso and nitro derivatives.

    Reduction Products: Include primary and secondary amines.

    Substitution Products: Include halogenated derivatives and other substituted azo compounds.

Scientific Research Applications

2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide involves the interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The azo group (N=N) plays a crucial role in these interactions, as it can undergo redox reactions and form reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Azobis(2-methylpropionamidine) dihydrochloride
  • 2-(1-amino-1-imino-2-methylpropan-2-yl)azo-2-methylpropanimidamide

Uniqueness

2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain and specific functional groups make it different from other similar azo compounds, leading to unique reactivity and applications.

Properties

CAS No.

63994-11-6

Molecular Formula

C16H36N6O4S

Molecular Weight

408.6 g/mol

IUPAC Name

2-[(1-amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid

InChI

InChI=1S/C16H34N6.H2O4S/c1-5-7-9-11-15(3,13(17)18)21-22-16(4,14(19)20)12-10-8-6-2;1-5(2,3)4/h5-12H2,1-4H3,(H3,17,18)(H3,19,20);(H2,1,2,3,4)

InChI Key

XYVASAYRHDAJLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C(=N)N)N=NC(C)(CCCCC)C(=N)N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.